3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Description
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (CAS: 13395-19-2) is a benzimidazole derivative with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . Its structure features a benzimidazole core substituted with a methyl group at position 5 and a 3-hydroxypropyl chain at position 2 (Figure 1). Benzimidazoles are renowned for their pharmacological versatility, particularly in kinase inhibition and anticancer applications.
Properties
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-5-9-10(7-8)13-11(12-9)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGPUKBUCSGTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405654 | |
| Record name | 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13395-19-2 | |
| Record name | 6-Methyl-1H-benzimidazole-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Condensation with 3-Hydroxypropanoic Acid
Reacting 4-methyl-1,2-diaminobenzene with 3-hydroxypropanoic acid under acidic conditions (e.g., HCl or polyphosphoric acid) forms the benzimidazole ring. However, this method suffers from low yields (<30%) due to competing side reactions, such as esterification of the hydroxyl group or incomplete cyclization.
Stepwise Assembly via Imidazole Intermediate
An alternative approach involves synthesizing the imidazole ring first, followed by side-chain functionalization. For example, ethyl 3-(5-methyl-1H-benzimidazol-2-yl)propanoate can be hydrolyzed to the carboxylic acid and reduced to the alcohol using lithium aluminum hydride (LiAlH4). This method achieves higher yields (45–50%) but requires multiple purification steps.
Advanced Strategies for Side-Chain Introduction
Carbodiimide-Mediated Coupling
Adapting methodologies from dabigatran synthesis, the propanol side chain is introduced using N,N'-carbonyldiimidazole (CDI) . Ethyl 3-hydroxypropanoate is activated with CDI in tetrahydrofuran (THF), followed by coupling with 4-methyl-1,2-diaminobenzene. This method achieves 65–70% yield, with the imidazole ring forming spontaneously under mild conditions (20–30°C).
Reaction Conditions Table
| Component | Quantity | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Methyl-1,2-diaminobenzene | 1.0 eq | THF/H2O (1:1) | 25°C | 68% |
| CDI | 1.2 eq | |||
| Ethyl 3-hydroxypropanoate | 1.1 eq |
Nucleophilic Substitution on Preformed Benzimidazole
A halogenated benzimidazole (e.g., 2-chloro-5-methyl-1H-benzimidazole) reacts with 3-amino-1-propanol in the presence of potassium carbonate (K2CO3) and a phase transfer catalyst (e.g., tetrabutylphosphonium bromide). This method, inspired by methiozolin synthesis, achieves 75% yield at 60–70°C in toluene/water systems.
Optimization of Cyclization and Purification
Lewis Acid-Catalyzed Cyclization
Calcium chloride dihydrate (CaCl2·2H2O), a Lewis acid used in dabigatran intermediates, enhances cyclization efficiency. Adding 0.5 eq CaCl2·2H2O to the reaction mixture reduces side-product formation (e.g., open-chain amides) and increases yield to 82%.
Crystallization-Based Purification
Crude product purity is improved using mixed-solvent systems:
-
Isopropanol/water (2:1) at 0°C reduces solubility of hydrophobic by-products.
-
Ethanol/n-hexane (1:5) selectively crystallizes the target compound, achieving >99% purity.
Purification Data Table
| Solvent System | Purity Before | Purity After | Recovery |
|---|---|---|---|
| Isopropanol/water (2:1) | 85% | 98% | 78% |
| Ethanol/n-hexane (1:5) | 82% | 99.5% | 85% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methyl group on the benzimidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-Methyl-1H-benzimidazol-2-yl)propanal.
Reduction: Formation of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in organic synthesis. Its benzimidazole core allows for the development of more complex organic molecules. It is particularly useful in the synthesis of derivatives that exhibit varied biological activities.
Key Reactions :
- Oxidation : Converts hydroxy groups to aldehydes or carboxylic acids.
- Reduction : Amino groups can be reduced to form secondary or tertiary amines.
- Substitution : The benzimidazole core can undergo electrophilic or nucleophilic substitutions.
Biology
Research has identified potential biological activities of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity :
The compound has demonstrated effectiveness against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Pseudomonas aeruginosa | Effective |
| Candida albicans | Effective |
| Aspergillus niger | Effective |
This broad-spectrum activity suggests its potential as an antimicrobial agent in pharmaceutical applications.
Medicine
The compound is under investigation for its therapeutic potential in treating various diseases. Studies have explored its interactions with cancer-related pathways, indicating that modifications to the benzimidazole structure could enhance its efficacy as an anticancer agent.
Study on Antimicrobial Activity
A comparative study highlighted that derivatives of benzimidazole exhibited varying degrees of antimicrobial activity, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli. This underscores the compound's relevance in developing new antimicrobial therapies.
Anticancer Research
Investigations into structurally related compounds have revealed potential interactions with key cancer pathways. For instance, modifications to the benzoimidazole core have been shown to increase cytotoxicity against cancer cell lines such as CCRF-CEM and MCF-7.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Findings
Halogenated analogues like N1-PrOH-TBBi (tetrabromo substitution) show marked activity against kinases (e.g., CK2 and PIM-1) due to halogen bonding and steric effects, whereas the methyl group in the target compound may favor selectivity for less sterically constrained targets .
Physicochemical Properties :
- The ethoxy-substituted analogue (CAS: 301163-46-2) has higher molecular weight (235.28 vs. 190.24) and lipophilicity compared to the target compound, which may influence membrane permeability and metabolic stability .
- Trityl-protected imidazoles (e.g., 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol) prioritize synthetic stability over bioavailability, contrasting with the target compound’s free hydroxyl group for solubility .
Synthetic Accessibility :
- The target compound’s synthesis avoids the complexity of introducing halogens or protecting groups, making it more scalable than tetrabromo or trityl derivatives .
Biological Activity
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a benzimidazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzimidazole have shown IC50 values ranging from micromolar to sub-micromolar concentrations against lung cancer cell lines such as A549 and HCC827 .
Table 1: Antitumor Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 8 | A549 | 6.75 ± 0.19 | |
| Compound 9 | HCC827 | 5.13 ± 0.97 | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been extensively studied. Research indicates that these compounds possess activity against both Gram-positive and Gram-negative bacteria. For example, certain benzimidazole derivatives have been tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentration (MIC) values indicating moderate to good inhibition .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Microorganism | MIC (mg/ml) | Reference |
|---|---|---|---|
| Compound A | E. coli | 0.6 - 5.0 | |
| Compound B | S. aureus | 0.6 - 5.0 | |
| This compound | TBD | TBD | TBD |
Case Studies
Several case studies have investigated the biological effects of benzimidazole derivatives:
- Antiviral Activity : A study synthesized a series of benzimidazole derivatives and evaluated their efficacy against hepatitis B virus (HBV). Some compounds demonstrated superior activity compared to standard antiviral drugs like lamivudine, indicating potential for further development in antiviral therapies .
- Anticancer Studies : In a comparative study, various benzimidazole derivatives were tested on multiple cancer cell lines, including HeLa and B16F10 cells, revealing that certain derivatives exhibited significant cytotoxicity while maintaining lower toxicity towards normal cells .
The mechanisms by which benzimidazole derivatives exert their biological effects include:
- DNA Interaction : Many benzimidazoles bind to DNA, particularly in the minor groove, potentially interfering with replication and transcription processes .
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cellular processes, contributing to their anticancer and antimicrobial activities .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 5-methyl-1,2-phenylenediamine with a suitable aldehyde or ketone derivative under acidic or oxidative conditions. For example, sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) has been used as a catalyst for benzimidazole ring formation in related structures . Optimization may involve varying reaction time, temperature, and stoichiometric ratios of reactants. Post-synthetic modifications, such as hydroxylation of propanol derivatives, require careful control of reducing agents to avoid over-reduction.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the benzimidazole aromatic protons (δ 7.2–8.0 ppm), methyl group (δ ~2.4 ppm), and propanol chain (δ 1.6–3.8 ppm) to confirm substitution patterns .
- LCMS/HPLC : Monitor purity and molecular ion peaks (e.g., [M+H]+) to verify molecular weight. For example, LCMS analysis with retention times (Rt) and >98% purity thresholds is standard in related benzimidazole derivatives .
- FTIR : Identify functional groups (e.g., O-H stretch at ~3300 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For instance, SHELX programs are widely used to resolve benzimidazole ring planarity and propanol chain orientation . Data-to-parameter ratios >14:1 and R-factors <0.05 ensure reliability .
Advanced Research Questions
Q. What strategies are employed to evaluate the biological activity of this compound, particularly in antitumor or antimicrobial assays?
- Methodological Answer :
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin) .
- Mechanistic studies : Use molecular docking to predict interactions with targets like DNA topoisomerase II or tubulin. For example, pyrazino-benzimidazole hybrids show activity via intercalation or enzyme inhibition .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups, propanol chain length) and correlate changes with bioactivity .
Q. How can researchers address discrepancies in reported biological activity data for benzimidazole derivatives like this compound?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols by:
- Using identical cell passages and culture media.
- Validating results across multiple independent labs.
- Reporting detailed experimental parameters (e.g., incubation time, solvent controls) .
Q. What advanced computational methods are suitable for predicting the physicochemical properties and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability under varying pH .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess bioavailability.
- QSAR models : Corrogate logP, polar surface area, and hydrogen-bonding capacity with experimental solubility data .
Q. How does the steric and electronic environment of the benzimidazole ring influence the reactivity of this compound in catalytic applications?
- Methodological Answer : The electron-donating methyl group at position 5 enhances ring stability but may reduce electrophilic substitution reactivity. Steric hindrance from the propanol chain affects regioselectivity in further derivatization. Computational modeling (e.g., Gaussian09) can map electrostatic potential surfaces to guide catalyst design .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
